Benzenethiolate
Description
Benzenethiolate (C₆H₅S⁻) is the deprotonated form of benzenethiol (C₆H₅SH), a simple aromatic thiol. It forms stable complexes with metals such as silver, lead, zinc, and cobalt, which are utilized in diverse applications, including catalysis, nanomaterials, and surface science.
Synthesis and Structure: this compound salts are typically synthesized via reactions between metal precursors (e.g., AgNO₃, Pb(NO₃)₂) and benzenethiol in polar solvents. For example, silver this compound (Ag(SPh)) crystallizes as layered 2D structures , while lead this compound (Pb(SPh)₂) exhibits polymorphism with centrosymmetric (α-phase) and non-centrosymmetric (β-phase) forms .
Properties
IUPAC Name |
benzenethiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRSNDYEFQCLF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated Benzenethiolates
Fluorine substitution alters electronic and structural properties:
- Synthesis : Silver fluorobenzenethiolates (2F, 3F, 4F) are synthesized similarly to Ag(SPh) but exhibit directional C-F···Ag interactions, absent in the parent compound .
Table 1: Fluorinated vs. Parent Benzenethiolate
| Property | Ag(SPh) (TH) | Ag(2F/3F/4F) |
|---|---|---|
| Supramolecular Bonding | Ag-S interactions | C-F···Ag interactions |
| Structural Rigidity | Moderate | Enhanced |
| Applications | CO₂ reduction | Hybrid material design |
Other Metal Thiolates
Metal choice significantly affects coordination geometry and functionality:
Table 2: Metal this compound Complexes
- Lead this compound: The β-phase’s non-centrosymmetry enables nonlinear optical (NLO) applications, unlike centrosymmetric α-phase or Ag(SPh) .
- Zinc this compound: Tetranuclear Zn₄(SPh)₁₀²⁻ exhibits MLCT emission, absent in mononuclear Zn(SPh)₄²⁻, due to intermetallic interactions .
Substituted Benzenethiolates
Substituents modulate electronic and steric effects:
- 4-Trifluoromethylthis compound (CF₃-C₆H₄S⁻) : The CF₃ group’s strong electron-withdrawing nature may enhance SAM stability on metal surfaces compared to unsubstituted this compound .
- Phenylethylthiolate (PET) : Bulkier than this compound, PET ligands in Au clusters reduce geometric symmetry and increase fragmentation energy .
Cluster Chemistry
This compound ligands in gold clusters differ from aliphatic thiolates:
- Stability : [Au₃₈(SPh)₂₄]⁰ clusters show lower stability than PET-protected analogs due to weaker Au-SPh bonds .
- Catalytic Activity: SPh ligands in Ag nanostructures suppress hydrogen evolution, enhancing CO₂ reduction selectivity .
Surface Adsorption and SAM Formation
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